Benzene oxide

Description

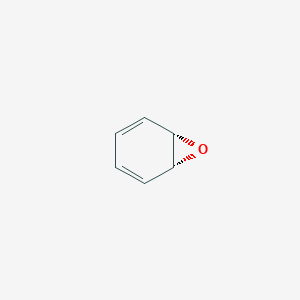

Structure

2D Structure

3D Structure

Properties

CAS No. |

1488-25-1 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |

InChI Key |

WDFZWSZNOFELJY-UHFFFAOYSA-N |

SMILES |

C1=CC2C(O2)C=C1 |

Isomeric SMILES |

C1=C[C@@H]2[C@@H](O2)C=C1 |

Canonical SMILES |

C1=CC2C(O2)C=C1 |

Synonyms |

enzene oxide benzene oxide, conjugate acid |

Origin of Product |

United States |

Significance in Aromatic Compound Chemistry Research

Benzene (B151609) oxide's importance in the chemistry of aromatic compounds is intrinsically linked to its dynamic nature and reactivity. It exists in a fascinating equilibrium with its valence tautomer, oxepin (B1234782), a seven-membered ring system. fishersci.sewikipedia.org This tautomerism, a rapid interconversion involving the reorganization of bonding electrons without atomic migration, is a key area of study. fishersci.sefishersci.sefishersci.dk

The equilibrium between benzene oxide and oxepin is highly sensitive to the solvent environment. fishersci.se In nonpolar solvents like isooctane, the equilibrium favors oxepin, while in more polar environments such as a water-methanol mixture, this compound is the predominant species. fishersci.se This solvent-dependent relationship allows researchers to study each isomer by selecting the appropriate conditions. wikipedia.org

Furthermore, this compound's structure has been a subject of theoretical interest. It has been proposed that this compound may be stabilized by homoaromaticity, a concept where a conjugated system is interrupted by a single sp³-hybridized atom, yet retains aromatic character. This stabilization could account for its lower than expected reactivity in certain reactions. fishersci.at

Research has also explored the chemical transformations of this compound. For instance, it undergoes a Diels-Alder reaction with dienophiles like maleic anhydride, where the this compound tautomer is the reactive species. fishersci.ca It can also be converted into other complex structures, such as naphthalene-l,4-endoperoxide and various naphthalene (B1677914) polyoxides. wikipedia.org

Relevance in Biological Systems Research Contexts

In biological systems, benzene (B151609) oxide is a critical intermediate in the metabolism of benzene, a known environmental pollutant. wikipedia.orgwikipedia.orgfishersci.ca The initial step in benzene metabolism is its oxidation by cytochrome P450 enzymes, primarily CYP2E1 in the liver, to form benzene oxide. wikipedia.orgfishersci.canih.gov

Once formed, this compound can follow several metabolic pathways:

Spontaneous Rearrangement to Phenol (B47542): this compound can spontaneously rearrange to form phenol. wikipedia.orgfishersci.no This process can involve a fascinating intramolecular rearrangement known as the "NIH Shift," where a substituent (like a hydrogen, deuterium, or even a methyl group) on the aromatic ring migrates during the hydroxylation reaction. fishersci.nothegoodscentscompany.comligandbook.orgontosight.ai This shift provided crucial evidence for the involvement of arene oxide intermediates in enzymatic aromatic hydroxylation. fishersci.no

Enzymatic Hydration: Epoxide hydrolase can catalyze the hydration of this compound to form benzene dihydrodiol. wikipedia.orgwikipedia.org This diol can then be further metabolized.

Conjugation with Glutathione (B108866): this compound can be conjugated with glutathione (GSH), a cellular antioxidant, leading to the formation of S-phenylmercapturic acid, which is then excreted. wikipedia.org

Ring Opening: The oxepin (B1234782) tautomer of this compound can undergo ring-opening to form reactive aldehydes, such as cis,cis-muconaldehyde, which can then isomerize to other forms and be further metabolized to compounds like trans,trans-muconic acid. wikipedia.org

The various metabolites of benzene, originating from this compound, are subjects of intense research due to their roles in benzene-mediated toxicity. wikipedia.orgnih.gov For example, phenol can be further oxidized to hydroquinone (B1673460) and catechol, which can then be oxidized to their respective benzoquinones. wikipedia.org These metabolites are considered to be involved in the toxic effects of benzene. wikipedia.orgnih.gov

The following table summarizes some of the key metabolic pathways of this compound:

| Reactant | Enzyme/Condition | Product(s) | Significance |

| Benzene | Cytochrome P450 (CYP2E1) | This compound | Initial metabolic activation |

| This compound | Spontaneous/Acid-catalyzed | Phenol | Major metabolite, can undergo further oxidation |

| This compound | Epoxide Hydrolase | Benzene Dihydrodiol | Pathway to catechol formation |

| This compound | Glutathione S-transferase | S-phenyl-premercapturic acid | Detoxification pathway |

| Oxepin | Ring Opening | trans,trans-Muconaldehyde | Formation of ring-opened metabolites |

| Phenol | Cytochrome P450 | Hydroquinone, Catechol | Formation of further toxic metabolites |

Historical Perspectives in Benzene Oxide Research

Laboratory and Chemical Synthesis Routes

The laboratory synthesis of this compound typically involves multi-step chemical transformations, as the direct epoxidation of benzene is challenging due to the aromaticity of the benzene ring.

Multi-Step Preparative Strategies

A common and effective laboratory-scale synthesis of this compound commences with a non-aromatic precursor, 1,4-cyclohexadiene (B1204751). This multi-step approach circumvents the difficulty of directly oxidizing the stable benzene ring. One established route involves the following sequence of reactions:

Epoxidation: The synthesis begins with the mono-epoxidation of one of the double bonds in 1,4-cyclohexadiene. This is typically achieved using a peroxy acid, such as peroxyacetic acid, to form the corresponding epoxide.

Bromination: The remaining double bond in the mono-epoxide is then subjected to bromination. The reaction with bromine (Br₂) proceeds via the formation of a bromonium ion intermediate, which is subsequently opened by a bromide ion in an anti-addition, resulting in a dibrominated epoxide product. nih.gov

Double Dehydrobromination: The final step involves a double elimination of two molecules of hydrogen bromide (HBr) from the dibrominated epoxide. This is accomplished using a strong, non-nucleophilic base, a classic example being 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This double E2 elimination reaction regenerates the aromaticity, leading to the formation of this compound. nih.gov

An alternative, yet similar, three-step synthesis also starts from 1,4-cyclohexadiene and involves bromination, followed by epoxidation with meta-chloroperoxybenzoic acid (mCPBA), and subsequent dehydrobromination with DBU to yield this compound. rsc.org

A chemoenzymatic approach has also been explored, starting from enantiopure cis-dihydrodiol bacterial metabolites of substituted benzenes. These precursors are utilized in a chemical synthesis to produce the corresponding benzene oxides via dihydrothis compound intermediates. acs.orgrsc.org

Enzymatic and Biocatalytic Synthesis Pathways

The enzymatic synthesis of this compound and its derivatives represents a greener and more selective alternative to chemical methods. Fungal enzymes, in particular, have shown significant promise in catalyzing the epoxidation of aromatic rings.

Fungal Enzyme-Catalyzed Formation of this compound Derivatives

Certain fungi have been found to produce monooxygenase enzymes capable of epoxidizing substituted benzene rings to form this compound derivatives. A notable example involves species of the wood-rotting fungi genus Phellinus. These fungi can metabolize a series of benzoate (B1203000) esters, leading to the formation of the corresponding this compound derivatives. rsc.orgsigmaaldrich.com

In one study, the metabolism of methyl 2-(trifluoromethyl)benzoate by Phellinus species resulted in the isolation of a remarkably stable and optically active substituted this compound metabolite. rsc.orgsigmaaldrich.com This finding confirmed that the enzymatic ortho-hydroxylation of these substrates proceeds through an initial arene epoxidation step. rsc.org The stability of this particular this compound derivative allowed for further characterization and reactivity studies, demonstrating its potential as a chiral building block in organic synthesis. rsc.orgsigmaaldrich.com

The following table summarizes the biotransformation of selected benzoate esters by Phellinus species, leading to this compound derivatives.

| Substrate | Fungal Genus | Key Finding |

|---|---|---|

| Methyl benzoate | Phellinus | Isolation of a stable oxepine metabolite, the valence tautomer of the corresponding this compound. rsc.org |

| Methyl 2-(trifluoromethyl)benzoate | Phellinus | Isolation of a stable, optically active substituted this compound metabolite. rsc.orgsigmaaldrich.com |

Peroxygenase-Mediated Oxygenation Leading to this compound

Peroxygenases are a class of heme-thiolate enzymes that utilize hydrogen peroxide to catalyze a variety of oxygenation reactions, including the epoxidation of aromatic compounds. nih.gov Unspecific peroxygenases (UPOs) are of particular interest for their ability to functionalize unactivated C-H and C=C bonds under mild conditions. rsc.orgfrontiersin.org

The aromatic peroxygenase (APO) from the agaric basidiomycete Agrocybe aegerita (AaeUPO) has been extensively studied for its ability to oxygenate benzene. nih.govnih.govresearchgate.net This enzyme catalyzes the direct epoxidation of benzene to this compound as an initial, transient intermediate. nih.govresearchgate.net In aqueous solution, the formed this compound rapidly rearranges to phenol (B47542). nih.govresearchgate.net The identity of this compound as the intermediate has been confirmed through GC-MS and LC-MS analyses by comparison with an authentic standard. nih.govresearchgate.net The reaction proceeds optimally at a neutral pH of around 7. nih.govresearchgate.net

The heterologous expression of AaeUPO in organisms like Pichia pastoris has facilitated its production on a larger scale, enhancing its potential for biocatalytic applications. acs.org Pilot-scale fermentation has been successfully demonstrated, yielding significant quantities of the enzyme. acs.org This recombinant enzyme has been used in preparative-scale reactions, for example, in the stereoselective hydroxylation of ethylbenzene, where the enzyme performed over 340,000 catalytic turnovers. acs.org

Another example is the unspecific peroxygenase from Aspergillus brasiliensis (AbrUPO), which, when expressed recombinantly in Pichia pastoris, can be produced at concentrations up to 742 mg per liter. rsc.org This enzyme also catalyzes the aromatic hydroxylation of substituted benzenes, which is understood to proceed via a this compound intermediate. rsc.org

The kinetic parameters for the peroxygenation of benzene by Agrocybe aegerita peroxygenase have been determined, providing valuable data for understanding the efficiency of this biocatalyst.

| Enzyme | kcat (s-1) | Km (mM) | Optimal pH |

|---|---|---|---|

| Agrocybe aegerita Aromatic Peroxygenase (APO) | ~8 | 3.6 | ~7 nih.govresearchgate.net |

Spontaneous Rearrangement Pathways

Once formed, this compound can undergo non-enzymatic rearrangements to form more stable structures. These spontaneous pathways are significant routes for its transformation in biological systems.

The predominant pathway for the metabolism of this compound is its spontaneous, non-enzymatic rearrangement to phenol. fishersci.ca This isomerization is a major initial product of benzene metabolism. fishersci.ca The mechanism for this transformation is known as the NIH shift, named after the National Institutes of Health where it was discovered. fishersci.cawikipedia.org The NIH shift involves the intramolecular migration of a hydrogen atom from the site of hydroxylation to an adjacent carbon atom. uni-freiburg.deebi.ac.uk Specifically, the process for this compound involves a formal 1,2-hydride shift. ebi.ac.uk

The rearrangement can be acid-catalyzed. fishersci.cawikipedia.org Studies using 1,4-dimethylthis compound as a model have shown that the ratio of rearrangement products is dependent on pH. wikipedia.org In the spontaneous rearrangement at a pH of 6 or higher, the product resulting from the NIH shift is predominant. wikipedia.org However, in the acid-catalyzed reaction, the product distribution changes significantly. wikipedia.org This new mechanism for the NIH shift serves as a model for the ease of nucleophilic addition to other arene oxides. fishersci.cawikipedia.org

This compound exists in a dynamic equilibrium with its seven-membered valence tautomer, oxepin. nih.govnih.govfishersci.no This equilibrium is established rapidly and involves a disrotatory electrocyclic rearrangement. fishersci.fi The two tautomers, this compound (an epoxide) and oxepin (a heterotropilidene), are comparable in energy and can interconvert. nih.gov

In the gas phase, the equilibrium is shifted toward the oxepin tautomer. uni-freiburg.de Theoretical calculations and experimental determination by 1H NMR support that oxepin is more stable than this compound in the gas phase. uni-freiburg.defishersci.com The enthalpy of activation for the isomerization of this compound to oxepin has been experimentally determined to be 36.8 kJ/mol. uni-freiburg.defishersci.com However, the equilibrium can be influenced by the environment. Matrix-isolation studies have shown that in a nonpolar environment at cryogenic temperatures, oxepin is indeed slightly more stable. fishersci.fi Conversely, in the presence of hydrogen or halogen bond donors (Lewis acids), the equilibrium can be reversed, making the this compound complex slightly more stable. fishersci.fi This rapid equilibrium plays a significant role in the metabolism of benzene. nih.gov

NIH Shift Mechanism to Phenol

Enzyme-Catalyzed Biotransformations

In addition to spontaneous rearrangements, this compound is a substrate for several enzymes that catalyze its conversion into various metabolites. These enzymatic pathways are crucial for the detoxification and elimination of benzene metabolites.

This compound is a substrate for microsomal epoxide hydrolase (mEH), an enzyme that catalyzes the hydrolysis of epoxides. sigmaaldrich.comnih.gov This biotransformation enzyme facilitates the trans-addition of water to the epoxide ring, converting this compound into trans-1,2-dihydrobenzene-1,2-diol (also known as benzene dihydrodiol). This hydration reaction transforms the reactive epoxide into a more water-soluble and generally less reactive dihydrodiol, representing an important detoxification pathway. Subsequently, benzene dihydrodiol can be further metabolized by dihydrodiol dehydrogenase to form catechol. sigmaaldrich.com

A significant detoxification pathway for this compound involves its conjugation with glutathione (B108866) (GSH). sigmaaldrich.comnih.gov This reaction can be catalyzed by glutathione S-transferases (GSTs). The conjugation of this compound with GSH is a critical step that leads to the eventual formation and urinary excretion of S-phenylmercapturic acid (SPMA). sigmaaldrich.com

Kinetic studies have been conducted to determine the efficiency of different GST isozymes in catalyzing this reaction. Research has shown that GSTT1 and GSTP1 are the primary enzymes responsible for the conjugation of this compound with glutathione. In contrast, GSTA1 and GSTM1 exhibit little to no significant catalytic activity for this specific substrate. The kinetic parameters for the primary enzymes have been determined, highlighting the critical role of GSTT1 in the detoxification of this compound.

| Enzyme | Putative Km (µM) | Putative Vmax (fmol/s) |

| GSTT1 | 420 | 450 |

| GSTP1 | 3600 | 3100 |

| Table 1: Kinetic parameters for the conjugation of this compound with glutathione by human GSTs at 37°C. |

The metabolic fate of this compound is complex, with its initial products undergoing further enzymatic transformations.

Oxidation of Phenol : Phenol, formed from the spontaneous rearrangement of this compound, can undergo further oxidation. sigmaaldrich.comnih.gov This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of hydroquinone (B1673460) and 1,2,4-benzenetriol. sigmaaldrich.comnih.gov

Formation of Catechol : As mentioned previously, benzene dihydrodiol, the product of mEH action on this compound, is a substrate for dihydrodiol dehydrogenase, which oxidizes it to catechol. sigmaaldrich.com

Ring-Opening of Oxepin : The oxepin tautomer of this compound can undergo ring-opening to form trans,trans-muconaldehyde (MCA). sigmaaldrich.comnih.gov This reactive α,β-unsaturated aldehyde can then be further metabolized. nih.gov The epoxidation of oxepin by P450 enzymes is suggested as a major pathway for the ring-opening metabolism of benzene to muconaldehyde.

Glutathione S-Transferase-Catalyzed Conjugation Reactions

Molecular Transformations and Rearrangements of this compound: Ring-Opening Reactions and Subsequent Derivative Formation

The chemical reactivity of this compound extends beyond rearrangements that maintain the aromatic ring. A significant pathway involves the opening of the seven-membered oxepin ring, with which this compound exists in equilibrium. This ring-opening leads to a series of highly reactive, linear aldehyde derivatives, which can undergo further metabolic transformations.

Formation of Muconaldehyde Intermediates

This compound is in a dynamic, solvent- and temperature-dependent equilibrium with its valence tautomer, oxepin. nih.govrsc.org While nucleophilic attacks typically occur on the this compound tautomer, the formation of ring-opened products proceeds through the oxepin form. rsc.orgrsc.org The ring-opening of oxepin yields muconaldehyde, a reactive α,β-unsaturated dialdehyde. nih.govrsc.org

The process is not a simple, single-step conversion. Research indicates that the initial product of the ring-opening is the sterically hindered and thermally unstable cis,cis-muconaldehyde. nih.govnih.gov This isomer subsequently rearranges to the more stable cis,trans-muconaldehyde and ultimately to trans,trans-muconaldehyde (MUC). nih.govnih.gov

The mechanism for this ring-opening can be either enzymatic or non-enzymatic. In biological systems, the conversion is often mediated by cytochrome P450 monooxygenases. nih.govncl.ac.uk The proposed enzymatic mechanism involves the epoxidation of the oxepin tautomer to form an unstable oxepin 2,3-oxide intermediate, which then undergoes rapid ring cleavage to yield muconaldehyde. acs.orgresearchgate.netmdpi.com This pathway is considered a major route for the metabolic ring-opening of benzene. researchgate.netmdpi.com

Chemical oxidation studies have provided further insight into the formation of muconaldehyde isomers. The treatment of the this compound-oxepin system with various oxidizing agents can generate different isomers, depending on the reagent used. For instance, dimethyldioxirane (B1199080) (DMDO) in acetone (B3395972) stereospecifically oxidizes the equilibrium mixture to yield (Z,Z)-muconaldehyde. acs.org In contrast, one-electron oxidants such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been shown to produce (E,Z)-muconaldehyde. ncl.ac.uk Mild oxidizing agents like peroxy-acids also convert this compound-oxepin into (Z,Z)-muconaldehyde. rsc.org

| Oxidizing Condition/Reagent | Precursor | Resulting Muconaldehyde Isomer(s) | Reference |

| Spontaneous Isomerization | This compound/Oxepin | cis,cis-muconaldehyde | nih.govnih.gov |

| Thermal/Catalytic Isomerization | cis,cis-muconaldehyde | cis,trans & trans,trans-muconaldehyde | nih.govrsc.orgnih.gov |

| Cytochrome P450 | This compound/Oxepin | Muconaldehydes | ncl.ac.ukresearchgate.net |

| Dimethyldioxirane (DMDO) | This compound/Oxepin | (Z,Z)-muconaldehyde | acs.org |

| Cerium(IV) ammonium nitrate (CAN) | This compound/Oxepin | (E,Z)-muconaldehyde | ncl.ac.uk |

| Peroxy-acids | This compound/Oxepin | (Z,Z)-muconaldehyde | rsc.org |

Oxidation and Reduction Products from Ring-Opened Pathways

The formation of muconaldehyde is not the terminal point of this metabolic branch. As a reactive dialdehyde, trans,trans-muconaldehyde (MUC) is a substrate for further enzymatic oxidation and reduction reactions, leading to a variety of derivatives. nih.govnih.gov

Oxidation of the aldehyde groups of MUC leads to the formation of muconic acid. researchgate.net Specifically, E,E-muconic acid is a known urinary metabolite following exposure to benzene, providing in vivo evidence for this pathway. mdpi.com

Conversely, reduction of one of the aldehyde functionalities of MUC yields 6-hydroxy-trans,trans-2,4-hexadienal. nih.govnih.gov This mono-reduction is a reversible process, which could have biological significance in metabolic pathways. nih.gov Further oxidation of this alcohol-aldehyde intermediate results in the formation of 6-hydroxy-trans,trans-2,4-hexadienoic acid, which has been described as an end product of in vitro MUC metabolism. nih.govnih.gov The detection of this acid as a urinary metabolite in mice provides additional evidence for the in vivo formation and subsequent metabolism of muconaldehyde from benzene. nih.gov

| Precursor | Transformation | Product | Reference |

| trans,trans-Muconaldehyde | Oxidation | E,E-Muconic acid | researchgate.netmdpi.com |

| trans,trans-Muconaldehyde | Reduction (reversible) | 6-hydroxy-trans,trans-2,4-hexadienal | nih.govnih.gov |

| 6-hydroxy-trans,trans-2,4-hexadienal | Oxidation | 6-hydroxy-trans,trans-2,4-hexadienoic acid | nih.govnih.gov |

Mechanistic Investigations of Benzene Oxide Reactivity

Electrophilic Reactivity of Benzene (B151609) Oxide

The electrophilic nature of benzene oxide is conferred by its strained three-membered epoxide ring. This structure is susceptible to attack by nucleophiles, leading to the opening of the ring. Benzene itself is prone to electrophilic substitution reactions due to its delocalized pi-electron system, which is attractive to electrophiles. byjus.com However, the metabolic conversion of benzene to this compound transforms it into a potent electrophile capable of reacting with cellular nucleophiles. iarc.froup.com

The primary competing reactions for this compound are its non-enzymatic rearrangement to phenol (B47542) and enzymatic hydration by epoxide hydrolase to form benzene dihydrodiol. tandfonline.comnih.gov Another significant pathway involves its reaction with nucleophiles, which prevents its conversion to phenol. iarc.fracs.org The electrophilicity of this compound drives its covalent binding to essential biological macromolecules, a critical mechanism in its toxicity. oup.com

Interactions with Biological Nucleophiles

This compound's electrophilic character enables it to react with a variety of biologically significant nucleophiles, particularly those containing sulfur (S-nucleophiles) and nitrogen (N-nucleophiles).

S-Nucleophiles: The most prominent reactions involve sulfhydryl groups found in the antioxidant tripeptide glutathione (B108866) (GSH) and in cysteine residues within proteins like albumin and hemoglobin. iarc.froup.com The reaction with GSH, which can be catalyzed by glutathione-S-transferases (GSTs), leads to the formation of a pre-S-phenylmercapturic acid conjugate. iarc.frnih.gov This pathway, while relatively inefficient compared to the rearrangement to phenol, is a key detoxification route that ultimately results in the urinary excretion of S-phenylmercapturic acid (SPMA). iarc.frnih.gov Studies using the model nucleophile N-acetylcysteine (NAC) show that the resulting adduct, N-acetyl-S-(6-hydroxycyclohexa-2,4-dien-1-yl)cysteine, is readily dehydrated to form the stable phenylmercapturic acid. tandfonline.com

N-Nucleophiles: this compound also reacts with nucleophilic nitrogen atoms in DNA bases. tandfonline.com The primary sites of attack are the purine (B94841) bases, guanine (B1146940) and adenine. tandfonline.comnih.gov However, research indicates that the reactivity of this compound with the nucleophilic sites in DNA is very low compared to its reactivity with S-nucleophiles. tandfonline.comnih.gov

Mechanistic Insights into Macromolecular Adduct Formation

The covalent binding of this compound to proteins and DNA results in the formation of stable adducts, which can serve as biomarkers of exposure and provide insight into toxic mechanisms. oup.comnih.gov

Protein Adducts: The reaction of this compound with cysteine residues in proteins like hemoglobin and albumin forms S-phenylcysteine (SPC). oup.com These adducts, referred to as BO-Hb and BO-Alb respectively, have been detected in both animal models and in workers occupationally exposed to benzene. oup.comnih.gov Their levels have been shown to correlate with the extent of benzene exposure, affirming their use as specific biomarkers. aacrjournals.orgoup.com

| Nucleophile | Macromolecule/Model Compound | Primary Adduct(s) Formed | Reference |

|---|---|---|---|

| Cysteine | Hemoglobin, Albumin | S-phenylcysteine (in BO-Hb and BO-Alb) | oup.comnih.gov |

| N-acetylcysteine (NAC) | Model S-nucleophile | N-acetyl-S-(6-hydroxycyclohexa-2,4-dien-1-yl)cysteine (pre-phenylmercapturic acid) | tandfonline.com |

| Guanine | DNA, 2'-deoxyguanosine | 7-phenylguanine (7-PhG) | tandfonline.comnih.gov |

| Adenine | 2'-deoxyadenosine (B1664071) | N6-phenyladenine (6-PhA), 3-phenyladenine (3-PhA) | tandfonline.com |

Oxidative Stress and Radical Generation Pathways Linked to this compound Metabolism

While this compound is a direct-acting electrophile, a significant portion of benzene-induced toxicity arises from oxidative stress generated by its downstream metabolites. tandfonline.comresearchgate.netoup.com The metabolic pathway initiated by this compound leads to the formation of various phenolic compounds that are potent generators of reactive oxygen species (ROS).

The key metabolites involved in this process are phenol, hydroquinone (B1673460), catechol, and 1,2,4-benzenetriol. tandfonline.comnih.gov In target tissues like the bone marrow, these phenolic metabolites can be further oxidized by peroxidases, such as myeloperoxidase (MPO), to form highly reactive semiquinone radicals and electrophilic benzoquinones. tandfonline.comnih.gov

These radical intermediates can participate in several damaging processes:

Generation of Reactive Oxygen Species (ROS): Semiquinone radicals can react with molecular oxygen in a process called futile redox cycling to produce superoxide (B77818) radicals (O₂⁻). nih.govoup.com Superoxide can be converted to hydrogen peroxide (H₂O₂), which in the presence of transition metals like iron, can form the highly reactive hydroxyl radical (•OH). oup.comnih.gov These ROS can cause widespread damage to DNA, lipids, and proteins. oup.comresearchgate.net

Formation of Phenoxy Radicals: The peroxidase-mediated oxidation of phenol generates phenoxy radicals. These radicals can react with thiols like GSH, reducing the phenoxy radical back to phenol while generating a thiyl radical (GS•). nih.govnih.gov This process can deplete cellular antioxidant defenses and propagate radical chain reactions, leading to the generation of more superoxide radicals. nih.gov

This cascade of radical generation contributes significantly to the myelotoxic and leukemogenic effects of benzene, causing DNA strand breaks, lipid peroxidation, and disruption of normal cellular function. researchgate.netoup.commdpi.com

| Metabolite | Generated Radical/Reactive Species | Enzyme/Process | Reference |

|---|---|---|---|

| Hydroquinone, Catechol, 1,2,4-Benzenetriol | Semiquinone radicals, Benzoquinones | Myeloperoxidase (MPO) and other peroxidases | tandfonline.comnih.gov |

| Semiquinone radicals | Superoxide radical (O₂⁻), Hydrogen Peroxide (H₂O₂) | Redox cycling with O₂ | nih.govoup.com |

| Phenol | Phenoxy radicals | Peroxidases (MPO, HRP), Tyrosinase | nih.govnih.gov |

| Phenoxy radicals + Thiols (e.g., GSH) | Thiyl radicals (GS•), Superoxide radicals | Redox cycling | nih.govnih.gov |

Adductomics and Macromolecular Interactions of Benzene Oxide

DNA Adduct Formation Studies

The reaction of benzene (B151609) oxide with DNA can lead to the formation of covalent adducts, which represent a form of DNA damage.

Research on 7-Phenylguanine Adducts

Benzene oxide has been shown to react with DNA, leading to the formation of 7-phenylguanine (7-PhG) after the dehydration of an intermediate. nih.gov To investigate the presence of this adduct in biological systems, a highly sensitive analytical method using liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry-parallel reaction monitoring (LC-NSI-HRMS/MS-PRM) was developed. nih.gov This method demonstrated a detection limit of approximately 8 attomoles of 7-PhG. nih.gov

Despite the high sensitivity of the detection method, studies on B6C3F1 mice treated with benzene did not detect 7-PhG in the DNA isolated from bone marrow, lung, or liver. nih.govnih.gov Furthermore, when applied to DNA from human TK-6 lymphoblasts exposed to this compound, 7-PhG was only detectable at a high exposure concentration of 10 mM. nih.govnih.gov An analysis of leukocyte DNA from a cohort of 10 smokers and 10 nonsmokers revealed the presence of 7-PhG in only a single sample from a nonsmoker. nih.govnih.gov These findings suggest that 7-PhG is not a major DNA adduct formed in vivo following benzene exposure and may not play a significant role in benzene-induced carcinogenesis. nih.govnih.gov

| Study Type | Matrix | This compound Concentration | 7-Phenylguanine (7-PhG) Detection | Reference |

| In vitro | Calf Thymus DNA | 1 µM - 10 mM | Detected | nih.govnih.gov |

| In vivo | B6C3F1 Mouse Tissues (Bone Marrow, Lung, Liver) | 50 mg/kg benzene gavage | Not Detected | nih.govnih.gov |

| In vitro | Human TK-6 Lymphoblasts | 100 µM, 1 mM | Not Detected | nih.govnih.gov |

| In vitro | Human TK-6 Lymphoblasts | 10 mM | Detected | nih.govnih.gov |

| Human Study | Leukocyte DNA (10 smokers, 10 nonsmokers) | N/A | Detected in 1 nonsmoker | nih.govnih.gov |

Characterization of Other this compound-Derived DNA Adducts

In addition to 7-phenylguanine, research into the reactivity of this compound with individual purine (B94841) nucleosides has identified other potential DNA adducts. Under physiological conditions, the reaction of this compound with purine nucleosides and nucleotides forms primary 6-hydroxycyclohexa-2,4-dien-1-yl (HC) adducts. tandfonline.com Following acidic hydrolysis, these intermediates are converted to stable phenyl purines. tandfonline.com

Specifically, reactions with 2'-deoxyadenosine (B1664071) and its monophosphate yielded N6-phenyladenine (6-PhA) as a major product, with only trace amounts of 3-phenyladenine (3-PhA) being formed. tandfonline.com In contrast, when this compound was reacted with DNA itself, subsequent acidic hydrolysis only yielded detectable amounts of 7-phenylguanine. tandfonline.com This suggests that while this compound can react at different sites on isolated nucleosides, the structure of the DNA helix likely influences the accessibility of these sites, making the N7 position of guanine (B1146940) the primary target for adduction by this compound in intact DNA. tandfonline.com

| Reactant | Adducts Formed (after hydrolysis) | Yield (ppm) | Reference |

| 2'-deoxyguanosine | 7-phenylguanine (7-PhG) | 14 ± 5 | tandfonline.com |

| 2'-deoxyguanosine-5'-monophosphate | 7-phenylguanine (7-PhG) | 16 ± 7 | tandfonline.com |

| 2'-deoxyadenosine | N6-phenyladenine (6-PhA) | 500 ± 70 | tandfonline.com |

| 2'-deoxyadenosine-5'-phosphate | N6-phenyladenine (6-PhA) | 455 ± 75 | tandfonline.com |

| DNA | 7-phenylguanine (7-PhG) | 26 ± 11 | tandfonline.com |

Protein Adduct Formation Investigations

This compound can also react with nucleophilic amino acid residues in proteins, forming stable adducts that can serve as biomarkers of exposure.

Glutathione (B108866) Adduct Research

The reaction of this compound with glutathione (GSH) is a key detoxification pathway. researchgate.net This reaction is presumed to form 1-(S-glutathionyl)-cyclohexa-3,5-dien-2-ol, which then dehydrates to S-phenylglutathione, a precursor to the urinary metabolite S-phenylmercapturic acid. nih.gov Studies have confirmed the formation of the 1-(S-glutathionyl)-cyclohexa-3,5-diene-2-ol adduct in reaction mixtures. nih.gov

However, the reaction between this compound and GSH is relatively inefficient at a physiological pH of 7.0. nih.govnih.gov The half-life of this compound in an aqueous medium is approximately 34 minutes and is not significantly altered by the presence of GSH or glutathione S-transferase (GST) at this pH. nih.govnih.gov The reaction rate increases significantly at a higher pH. nih.govnih.gov This inefficiency at physiological pH helps explain why S-phenylmercapturic acid is a minor metabolite of benzene, as the spontaneous rearrangement of this compound to phenol (B47542) is the dominant pathway. nih.govnih.gov

Interactions with Cysteine Residues in Proteins

This compound is known to react with the thiol group of cysteine residues within proteins. nih.goviarc.fr This interaction leads to the formation of S-phenylcysteine. nih.gov It has been suggested that the microenvironment within a protein can enhance the efficiency of the reaction between cysteinyl thiols and this compound compared to the reaction with free thiols like glutathione in an aqueous solution. nih.gov Cysteine is a highly reactive amino acid, and its thiol group is susceptible to alkylation by electrophiles like this compound. frontiersin.org

Studies on Albumin and Hemoglobin Adducts

The formation of adducts between this compound and the blood proteins albumin (Alb) and hemoglobin (Hb) has been extensively studied. This compound reacts with cysteine residues in these proteins to form stable adducts, specifically S-phenylcysteine, which are referred to as BO-Alb and BO-Hb, respectively. nih.govcapes.gov.br These protein adducts are considered valuable biomarkers for assessing exposure to benzene. nih.gov

Studies involving workers exposed to benzene have demonstrated a clear correlation between the levels of BO-Hb and BO-Alb and the intensity of benzene exposure. nih.govaacrjournals.org For instance, in one study, median BO-Alb levels increased from 103 pmol/g Alb in a low-exposure group to 2010 pmol/g Alb in a high-exposure group. nih.gov The stability of these adducts has also been investigated in animal models. In rats, BO-Hb adducts were found to be stable, with a decay rate consistent with the lifespan of erythrocytes. oup.com In contrast, some evidence suggests that BO-Alb adducts might be more stable than adducts formed by other benzene metabolites. aacrjournals.org

| Adduct | Protein | Finding | Reference |

| BO-Hb | Hemoglobin | Levels correlate with benzene exposure in workers. | nih.gov |

| BO-Alb | Albumin | Levels correlate with benzene exposure in workers. | nih.govaacrjournals.org |

| BO-Hb | Hemoglobin | Stable in rats, with decay kinetics matching erythrocyte lifespan. | oup.com |

| BO-Alb | Albumin | Appears to be chemically stable in vivo. | aacrjournals.org |

Computational and Theoretical Studies on Benzene Oxide

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become an essential tool for elucidating the complex reaction mechanisms involving benzene (B151609) and its oxides. DFT calculations are widely used to map out potential energy surfaces, identify transition states, and calculate activation energies for various transformations.

Studies on the oxidation of benzene to phenol (B47542), a reaction in which benzene oxide is a key intermediate, have been extensively modeled using DFT. For instance, DFT calculations have been employed to study the mechanism of benzene hydroxylation by N2O over iron-containing ZSM-5 zeolites. metu.edu.trresearchgate.net These studies compare the catalytic reactivity of different iron sites, such as mononuclear Fe²⁺ and (FeO)⁺ sites versus binuclear [Fe(μ-O)Fe]²⁺ complexes. metu.edu.tr The calculations reveal that the activation energies for the benzene hydroxylation step are comparable across these different active sites. metu.edu.tr However, the major difference lies in the propensity for side reactions and deactivation of the catalyst, with phenolate (B1203915) species forming stable adducts on certain iron sites. metu.edu.tr

DFT has also been used to investigate the direct hydroxylation of benzene using copper-based catalysts. nih.gov A combined experimental and DFT study on a Tp*BrCu–O• (hydrotrispyrazolylborate copper-oxyl) system detailed an electrophilic aromatic substitution (EAS) mechanism. The calculations traced the reaction pathway, showing the evolution of spin density as the C–O bond forms. nih.gov The study identified a high-energy transition state, consistent with the low conversions observed experimentally. nih.gov

Furthermore, various quantum-mechanical methods, including DFT (specifically B3LYP), have been assessed for their reliability in studying reactions modeling steps in tropospheric benzene oxidation. aip.org These computational approaches are crucial for determining stable structures and transition states in the oxidation process. aip.org DFT calculations have also been instrumental in correcting long-standing mechanistic theories, such as the nitration of benzene, by providing detailed energy profiles for each step. eurjchem.com This highlights the power of DFT to refine our understanding of electrophilic attacks on aromatic systems, which is directly relevant to the reactivity of this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and interactions of molecules over time. For a reactive intermediate like this compound, MD simulations can offer insights into its interactions with solvents, catalysts, or other reactants at an atomic level.

Reactive force field (ReaxFF) MD simulations have been used to investigate the catalytic oxidation of benzene on the surface of palladium (Pd) nanoparticles. scholaris.ca These simulations can model the complex processes of bond breaking and formation as benzene interacts with the oxidized catalyst surface at different temperatures. scholaris.ca Such studies track the evolution of various chemical species, from initial benzene adsorption to the formation of smaller C1-C6 oxidation products. scholaris.ca Although this compound may be a transient species in this cascade, these simulations provide a framework for understanding the initial oxidation steps on a catalyst surface.

Hybrid quantum mechanical/molecular mechanics (QM/MM) algorithms have also been employed to simulate the gas-phase reactions of benzene with ozone. researchgate.net In these simulations, the reactive parts of the system are treated with a higher level of theory (quantum mechanics), while the surrounding environment is handled by classical mechanics. The results of these simulations indicated that the ozonation of benzene could produce a variety of products and intermediates. researchgate.net Notably, among the detected products was an oxygen mono-substituted aromatic species, C6H5O, which could undergo rearrangement to form phenol or this compound. researchgate.net This directly implicates this compound as a plausible intermediate in such atmospheric or industrial processes.

MD simulations are also broadly used to understand the fundamental interactions of related molecules. For example, simulations have been performed to study the interaction between benzotriazoles and cuprous oxide surfaces in water, revealing details about binding energies and the nature of the intermolecular forces at play. capes.gov.br While not directly involving this compound, these studies showcase the capability of MD to probe interactions at solid-liquid interfaces, a methodology applicable to understanding how this compound might interact with catalyst surfaces or nanoparticles.

Theoretical Analysis of Electronic Structure and Stability, including Homoaromaticity

The electronic structure of this compound is of significant theoretical interest due to its unique blend of a cyclic, conjugated system and a strained epoxide ring. This structure leads to unusual stability, which has been attributed to the phenomenon of homoaromaticity. acs.orgnih.gov

Homoaromaticity refers to the stabilization of a cyclic system where a continuous cycle of π-electrons is maintained by bridging a formal discontinuity, such as an sp³-hybridized atom. wikipedia.org In this compound, the epoxide oxygen's lone pair electrons are thought to interact with the π-orbitals of the diene system, creating a stabilized 6π-electron homoaromatic system. acs.org This concept was proposed to explain why this compound is significantly less reactive than expected. acs.orgnih.gov

Microcalorimetric studies, supported by theoretical calculations, have provided quantitative evidence for this stabilization. The heat of reaction for the acid-catalyzed aromatization of this compound to phenol was measured to be -57.0 kcal/mol, which is much larger than the -38.7 kcal/mol measured for the analogous reaction of benzene hydrate (B1144303) to benzene. nih.govacs.org By comparing these values to reference compounds (1,3-cyclohexadiene oxide and 2-cyclohexenol), the homoaromatic stabilization energy of this compound was estimated to be around 6.6 kcal/mol. acs.orgnih.gov This unusual stability is believed to account for more than half of its approximately 10⁷-fold lower-than-expected reactivity toward acid-catalyzed isomerization. nih.govacs.org

The theoretical calculations supporting these findings often use DFT methods, such as the B3LYP hybrid functional, corrected with solvation energies. nih.gov The agreement between the measured and calculated enthalpies lends strong support to the homoaromaticity hypothesis. nih.govacs.org The electronic structure of benzene itself is a cornerstone of organic chemistry, with its stability explained by its planar, cyclic, and fully conjugated 6π-electron system that satisfies Hückel's rule. fiveable.meslideshare.net The concept of homoaromaticity in this compound represents a fascinating extension of these principles, where stability is achieved despite the interruption of the sp²-hybridized carbon chain. acs.orgwikipedia.org

| Reactant | Product | Measured Heat of Reaction (ΔH, kcal/mol) | Reaction Type |

|---|---|---|---|

| This compound | Phenol | -57.0 | Acid-catalyzed Aromatization |

| Benzene Hydrate | Benzene | -38.7 | Acid-catalyzed Aromatization |

| 1,3-Cyclohexadiene Oxide | Benzene | -24.9 | Reference Reaction |

| 2-Cyclohexenol | Benzene | ~0 | Reference Reaction |

Thermodynamic and Kinetic Modeling of this compound Transformations

The transformation of this compound, particularly its isomerization to phenol, is a critical reaction in both biological and chemical systems. Thermodynamic and kinetic modeling helps to quantify the energy changes and reaction rates associated with these processes.

Microcalorimetric measurements have provided key data on the thermodynamics of this compound's aromatization. The reaction to form phenol is highly exothermic, with a measured heat of reaction (ΔH) of -57.0 kcal/mol. nih.govacs.org Despite this strong thermodynamic driving force, the reaction is kinetically slow under neutral conditions. The rate constant for the acid-catalyzed isomerization of this compound is unusually low, with a rate ratio of 0.08 compared to the aromatization of benzene hydrate. nih.gov This kinetic stability is a direct consequence of the homoaromatic stabilization discussed previously, which increases the activation energy barrier for the ring-opening step. nih.govacs.org

Kinetic models for the broader process of benzene oxidation often include numerous elementary reactions. researchgate.net While these detailed models are typically focused on high-temperature combustion or pyrolysis, they provide a framework for understanding the network of reactions that can consume benzene and its initial oxidation products. researchgate.net For instance, the oxidation of benzene is known to initiate around 1000 K under flow-reactor conditions, with the formation of intermediates like cyclopentadienyl (B1206354) and oxygenated cyclic compounds. researchgate.net

The combination of experimental data and computational modeling allows for a comprehensive understanding of the factors governing the transformations of this compound. The thermodynamic favorability of its aromatization is clear, but its significant kinetic stability, attributed to homoaromaticity, is a defining feature of its chemistry. nih.govacs.org

| Parameter | Value | Significance |

|---|---|---|

| Heat of Aromatization (to Phenol) | -57.0 kcal/mol | Indicates a highly exothermic and thermodynamically favorable transformation. |

| Relative Rate of Aromatization | 0.08 (vs. Benzene Hydrate) | Shows unusually low reactivity (kinetic stability) despite the favorable thermodynamics. |

| Estimated Homoaromatic Stabilization | 6.6 kcal/mol | Quantifies the extra stability that contributes to the kinetic barrier for isomerization. |

Advanced Analytical Methodologies in Benzene Oxide Research

Mass Spectrometry Techniques for Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone in benzene (B151609) oxide research, offering unparalleled sensitivity and specificity. Various MS-based approaches are employed to profile metabolites, identify adducts, and characterize the compound itself.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Adduct Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing benzene metabolites and their reaction products in biological matrices. nih.gov This technique separates complex mixtures in the liquid phase before introducing them into the mass spectrometer for detection and identification. mdpi.com

In the context of benzene oxide, LC-MS is particularly valuable for studying its downstream metabolites and its adducts with DNA. For instance, a highly sensitive liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry-parallel reaction monitoring (LC-NSI-HRMS/MS-PRM) method was developed to analyze 7-phenylguanine (7-PhG), a DNA adduct formed from the reaction of this compound with DNA. nih.govnih.gov This method demonstrated a detection limit of approximately 8 attomoles of 7-PhG. nih.govnih.gov Researchers have utilized LC-MS/MS to quantify various benzene metabolites in urine, including S-phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (t,t-MA), which can serve as biomarkers of benzene exposure. oup.comhealtheffects.org These methods often involve solid-phase extraction for sample cleanup followed by LC-MS/MS analysis in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. oup.com The development of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) has further enhanced the ability to conduct non-targeted metabolomics studies, revealing alterations in metabolic pathways, such as lipid metabolism, in individuals exposed to benzene. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of volatile and semi-volatile compounds like this compound. mdpi.com In this method, the sample is vaporized and separated in a gaseous state before being analyzed by the mass spectrometer.

The first definitive identification of this compound as a metabolite of benzene in vitro was achieved using GC-MS. nih.gov In these experiments, liver microsomes from mice, rats, and humans were incubated with benzene, and the extracts were analyzed. nih.gov The GC-MS analysis detected a metabolite with an elution time and mass spectrum that matched a synthetic this compound standard. nih.govresearchgate.net The mass spectrum of this compound characteristically shows ions at m/z 94 (the molecular ion), 78 (from the loss of an oxygen atom), and 66 (from the loss of carbon monoxide). researchgate.net This technique has also been used to analyze for the presence of benzene as an impurity in various consumer products, demonstrating its utility in diverse analytical scenarios. fda.govamecj.com

High-Resolution Tandem Mass Spectrometry (HRMS/MS) and Parallel Reaction Monitoring (PRM)

High-resolution tandem mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and offers high specificity in complex samples. researchgate.netchromatographyonline.com This is particularly advantageous over lower resolution mass spectrometers which may be prone to isobaric interferences. chromatographyonline.com

Parallel reaction monitoring (PRM) is a targeted quantification method performed on high-resolution instruments, such as quadrupole-Orbitrap mass spectrometers. mdpi.comcreative-proteomics.com In PRM, a precursor ion of interest is selected, fragmented, and all resulting product ions are detected at high resolution. mdpi.comcreative-proteomics.comfrontiersin.org This provides high selectivity and sensitivity for quantifying specific molecules. washington.edu A notable application in this compound research is the development of an LC-NSI-HRMS/MS-PRM method for the quantification of the this compound-DNA adduct, 7-phenylguanine. nih.govnih.gov This advanced method provides the sensitivity and accuracy needed for analyzing DNA adducts in biological samples from laboratory animals and humans exposed to benzene. nih.gov

Table 1: Comparison of SRM and PRM Techniques

| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) |

|---|---|---|

| Mass Analyzer | Triple Quadrupole | Quadrupole-Orbitrap, Q-TOF |

| Detection | Pre-selected product ions | All product ions |

| Resolution | Low Resolution | High Resolution |

| Assay Development | Requires selection and optimization of ion transitions | Simpler, requires only precursor ion information |

| Specificity | Good | Excellent, due to high mass accuracy |

Chemical Ionization Mass Spectrometry for Oxidation Product Characterization

Chemical ionization (CI) is a soft ionization technique used in mass spectrometry that produces less fragmentation than electron ionization, often preserving the molecular ion. This is particularly useful for characterizing the complex mixture of oxidation products that arise from benzene.

Time-of-flight chemical ionization mass spectrometry (ToF-CIMS) using different reagent ions, such as iodide and nitrate (B79036), has been employed to study the oxidation products of benzene in atmospheric chemistry research. researchgate.netcopernicus.orguwc.ac.za These studies have shown that nitrate CIMS can detect a wide range of highly oxidized molecules, including dimers with the formula C12, while iodide CIMS is more sensitive to less oxygenated compounds. researchgate.netcopernicus.orguwc.ac.za This technique allows for the real-time characterization of the gas-phase oxidation products of benzene, providing insights into the formation of secondary organic aerosols. copernicus.org The use of different reagent ions provides complementary information on the range of oxidation products formed. researchgate.netuwc.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. bbhegdecollege.comslideshare.net It provides detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net

The structure of this compound, which exists in equilibrium with its valence tautomer oxepin (B1234782), has been studied using NMR. Some arene oxides can be synthesized and their rapid equilibrium with the corresponding oxepins can be demonstrated through NMR experiments. researchgate.net Both ¹H NMR and ¹³C NMR are crucial in this analysis. slideshare.net For instance, ¹³C NMR chemical shifts of benzene-type compounds can be accurately estimated using computational methods and large databases, aiding in their structural confirmation. mdpi.com Advanced 2D NMR techniques, such as COSY, NOESY, and HMBC, can further unravel the complex structures of related compounds and their reaction products. mdpi.com

Infrared (IR) Spectroscopy for Molecular Characterization

Infrared (IR) spectroscopy is used to identify functional groups and characterize the molecular structure of compounds by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu

The IR spectrum of a compound provides a unique "fingerprint," allowing for its identification. msu.edu For aromatic compounds like benzene and its derivatives, characteristic absorption bands can be observed. Aromatic hydrocarbons typically show C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. mvpsvktcollege.ac.in The substitution pattern on a benzene ring can also be characterized by its IR spectrum. acs.org While specific IR data for this compound is less commonly reported in general literature, IR spectroscopy has been used in broader studies of benzene, pyridine, and pyridine-N-oxide to analyze their vibrational characteristics, often in conjunction with computational methods. nih.gov The technique's ability to identify specific functional groups makes it a valuable complementary tool in the analysis of this compound and its reaction products. msu.edu

Microcalorimetry for Enthalpy and Kinetic Measurements of Reactions

Microcalorimetry, specifically heat-flow microcalorimetry, has proven to be a valuable technique for determining the thermodynamic and kinetic parameters of this compound reactions. This method allows for the direct measurement of the heat evolved during a chemical transformation, providing fundamental data on reaction enthalpies (ΔH) and reaction rates.

A key application of microcalorimetry in this compound research has been the investigation of its aromatization to phenol (B47542). acs.org This isomerization is a highly exothermic process, releasing a significant amount of heat that can be precisely quantified by a microcalorimeter. acs.orgnih.gov

Research conducted using heat-flow microcalorimetry has provided crucial insights into the stability and reactivity of this compound. acs.org By measuring the heat of reaction for the aromatization of this compound in a highly aqueous solution, scientists have been able to determine its enthalpy of reaction. acs.orgnih.gov In one study, the heat of reaction for the conversion of this compound to phenol was measured to be -57.0 kcal mol⁻¹. acs.orgnih.gov

This experimental value is critical for understanding the driving force behind the reaction. acs.org The large negative enthalpy change confirms that the isomerization to the more stable aromatic phenol structure is a thermodynamically favorable process. acs.org

Furthermore, microcalorimetric studies have been used to compare the reactivity of this compound with related compounds. For instance, the heat of reaction for the acid-catalyzed aromatization of benzene hydrate (B1144303) to benzene was measured as -38.7 kcal mol⁻¹. acs.orgnih.gov The significant difference in the reaction enthalpies (ΔΔH = -18.3 kcal mol⁻¹) between the aromatization of this compound and benzene hydrate highlights the much greater driving force for the epoxide ring-opening reaction. acs.org

Kinetic data can also be extracted from microcalorimetric measurements. acs.org Although microcalorimetric kinetic studies of this compound at low pH can be challenging due to the large time constant of the instrument, rate constants have been successfully measured at higher pH values where the uncatalyzed pathway dominates. acs.org These measurements have revealed an unusually low reactivity for this compound despite the large thermodynamic driving force for its isomerization. acs.orgnih.gov This has led to the suggestion that this compound is stabilized by a significant degree of homoaromaticity. nih.gov

The following table summarizes the key enthalpic and kinetic data obtained from microcalorimetric studies of this compound and a related compound.

| Compound | Reaction | Heat of Reaction (ΔH) (kcal mol⁻¹) | Rate Ratio |

| This compound | Aromatization to phenol | -57.0 acs.orgnih.gov | 0.08 acs.orgnih.gov |

| Benzene hydrate | Acid-catalyzed aromatization to benzene | -38.7 acs.orgnih.gov | - |

The combination of enthalpy and kinetic data from microcalorimetry provides a more complete picture of the reaction profile, revealing both the thermodynamic driving forces and the kinetic barriers that govern the transformation of this compound. acs.orgnih.gov

Environmental Transformation and Degradation Pathways of Benzene Oxide

Catalytic Oxidation Research

The catalytic oxidation of benzene (B151609) serves as a primary pathway for its transformation, often targeting the production of phenol (B47542), a reaction in which benzene oxide is a key intermediate. Research in this area is broadly divided into homogeneous and heterogeneous catalysis, with a significant focus on the role of metal oxides and their surface properties.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Numerous metal complexes have been investigated for the liquid-phase oxidation of benzene. These systems offer high activity and selectivity under relatively mild conditions.

Research has explored a variety of first-row transition metal complexes, drawing inspiration from the active sites of oxygenase enzymes. pnas.org For instance, iron(II) complexes with N4 Schiff base ligands have demonstrated high selectivity for phenol (98%) with a benzene conversion of 64% at 50°C, using hydrogen peroxide as the oxidant. nih.gov Other notable homogeneous catalysts include cobalt, nickel, and copper complexes, as well as polyoxometalates (POMs). pnas.orgnih.gov A vanadium-substituted polyoxometalate, H₅PV₂Mo₁₀O₄₀, has been shown to oxidize benzene to phenol at room temperature in the presence of O₂. nih.gov Similarly, a nickel complex, [Ni(II)(tepa)]²⁺, achieved a high turnover number of 749 for benzene hydroxylation with H₂O₂. nih.gov These catalysts typically facilitate the formation of highly reactive species that hydroxylate the benzene ring. nih.gov

| Catalyst Type | Oxidant | Temperature (°C) | Benzene Conversion (%) | Phenol Selectivity (%) | Reference |

| Fe(II) complex with N4 Schiff base ligand | H₂O₂ | 50 | 64 | 98 | nih.gov |

| H₅PV₂Mo₁₀O₄₀ (POM) | O₂ | Room Temp. / 170 | - | - | nih.gov |

| [Ni(II)(tepa)]²⁺ | H₂O₂ | 60 | - | - | nih.gov |

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly favored for industrial applications due to their ease of separation and recyclability. The direct oxidation of benzene to phenol is a significant area of research, aiming to provide a greener alternative to the traditional cumene (B47948) process. nih.govasm.org

A wide range of materials has been studied, including noble metals and transition metal oxides supported on various substrates. nih.gov Platinum (Pt) and Palladium (Pd) based catalysts are well-established for their ability to activate oxygen. nih.gov For example, Pt nanoparticles supported on γ-Al₂O₃ are effective for complete benzene oxidation. nih.gov For the selective oxidation to phenol, catalysts such as copper oxide supported on activated red mud have been shown to be efficient, achieving high phenol selectivity with hydrogen peroxide as the oxidant. thegoodscentscompany.comresearchgate.net Similarly, single-atom copper sites anchored in graphdiyne (Cu₁-C₄) have demonstrated remarkable performance, with 86% benzene conversion and 96.7% phenol selectivity at 60°C. thegoodscentscompany.com The choice of oxidant is also critical, with H₂O₂, O₂, and N₂O being the most commonly studied. nih.gov

| Catalyst Type | Support | Oxidant | Benzene Conversion (%) | Phenol Selectivity (%) | Reference |

| Copper Phthalocyanine | - | H₂O₂ | 13.9 | 100 | nih.govthegoodscentscompany.com |

| Single-atom Cu₁-C₄ | Graphdiyne | H₂O₂ | 86 | 96.7 | thegoodscentscompany.com |

| Copper Oxide | Activated Red Mud | H₂O₂ | 82 | 96 | researchgate.net |

Transition metal oxides, particularly those of manganese (Mn), cobalt (Co), copper (Cu), and cerium (Ce), are prominent catalysts for benzene oxidation due to their low cost, high stability, and unique redox properties. nih.govresearchgate.net A key feature contributing to their catalytic activity is the presence of oxygen vacancies on the catalyst surface. nih.govasm.org

Oxygen vacancies are defects in the crystal lattice of the metal oxide where an oxygen atom is missing. These sites are crucial for activating molecular oxygen, a critical step in the oxidation of the stable benzene molecule. nih.govnih.gov For instance, in cerium oxide (CeO₂), doping with manganese has been shown to generate more oxygen vacancies by replacing Ce ions in the lattice. nih.gov This increased concentration of oxygen vacancies enhances the catalytic performance for benzene oxidation. nih.gov The vacancies facilitate the release of lattice oxygen and promote the formation of active oxygen species, which then participate in the oxidation reaction. asm.org Studies combining experimental data and theoretical calculations have shown that oxygen vacancies can lower the energy barrier for the reaction, thereby improving catalytic efficiency at lower temperatures. nih.govnih.gov The synergistic effect between oxygen vacancies and metal ions, such as in Ru-doped CeO₂, accelerates electron transfer and enhances the deep oxidation of benzene. asm.org

Heterogeneous Catalysis for Benzene Oxidation to Phenol

Photocatalytic Oxidation Studies

Photocatalysis offers an environmentally friendly approach to benzene degradation, utilizing light energy to drive the oxidation process under mild conditions. siremlab.com This method can be categorized into homogeneous and heterogeneous systems, with the latter being more extensively studied due to advantages in catalyst recovery. nih.gov

Heterogeneous photocatalysts like titanium dioxide (TiO₂) are widely investigated for benzene oxidation. siremlab.com When TiO₂ absorbs photons with sufficient energy, it generates electron-hole pairs. The photogenerated holes can react with water to produce highly reactive hydroxyl radicals (•OH), while electrons can reduce O₂ to form superoxide (B77818) ions. nih.gov These reactive oxygen species are potent oxidants that can attack the benzene ring, leading to its degradation. nih.gov

To improve efficiency and selectivity, especially towards phenol, various modifications are employed. Doping TiO₂ with metals like iron (Fe), chromium (Cr), or manganese (Mn) can enhance photocatalytic activity under both UV and visible light. nih.govpjoes.com For example, Fe-Cr-doped TiO₂ achieved 28% benzene conversion and 90% phenol selectivity after 12 hours of UV irradiation. nih.gov Other promising photocatalysts include tungsten oxide (WO₃), graphitic carbon nitride (g-C₃N₄), and metal-organic frameworks (MOFs). siremlab.commdpi.com A significant challenge in photocatalytic benzene oxidation is preventing the over-oxidation of the desired phenol product. nih.gov Strategies to mitigate this include modifying the photocatalyst surface to selectively adsorb benzene and facilitate rapid desorption of phenol. nih.gov

| Photocatalyst | Oxidant | Light Source | Benzene Conversion (%) | Phenol Selectivity (%) | Reference |

| Fe-Cr-doped TiO₂ | H₂O₂ | UV | 28 | 90 | nih.gov |

| Pt/TiO₂ (0.1 wt%) | O₂ | - | - | 91 | nih.gov |

| Au/TiO₂ | O₂ | Sunlight | - | - | nih.gov |

| Pt/m-WNR | O₂ | Visible Light | - | High | mdpi.com |

Anaerobic Biodegradation Mechanisms

While chemical catalysis provides effective routes for benzene transformation, microbial degradation is a key process in natural environments, particularly in contaminated soils and groundwater where oxygen may be limited. researchgate.net Anaerobic biodegradation involves distinct biochemical pathways compared to aerobic routes. The primary mechanisms for anaerobic benzene activation include hydroxylation, carboxylation, or methylation, which ultimately lead to the formation of central intermediates like benzoyl-CoA. nih.govthegoodscentscompany.comresearchgate.net These pathways are energetically demanding and are carried out by specialized bacteria, including nitrate-reducing, sulfate-reducing, and methanogenic consortia. nih.govresearchgate.netnih.gov For instance, the bacterium Dechloromonas strain RCB has been shown to anaerobically degrade benzene via an initial hydroxylation to phenol. researchgate.net Another bacterium, Geotalea daltonii, employs a unique methylation strategy to convert benzene to toluene (B28343) as the first step. thegoodscentscompany.com

In aerobic environments, the microbial degradation of benzene is initiated by enzymes that activate the stable aromatic ring. This activation often proceeds through the formation of this compound as a transient epoxide intermediate. asm.orgasm.org Bacterial monooxygenase and dioxygenase enzymes are responsible for this initial attack. nih.govcore.ac.uk

Monooxygenase Pathway: A monooxygenase incorporates one atom of molecular oxygen into the benzene ring, forming this compound. This epoxide is unstable and rapidly rearranges to phenol. asm.org This phenol is then further hydroxylated by other monooxygenases to form catechol. nih.govcore.ac.uk For example, toluene-4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 can sequentially hydroxylate benzene to phenol, then to catechol, and even further to 1,2,3-trihydroxybenzene. core.ac.uk

Dioxygenase Pathway: A dioxygenase incorporates both atoms of molecular oxygen, leading to the formation of a cis-dihydrodiol. This is then dehydrogenated to form catechol. siremlab.com

Once catechol is formed, it represents a central intermediate that enters the "lower" degradation pathway. The aromatic ring of catechol is cleaved by another set of dioxygenase enzymes. This can occur via two main routes:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken, leading to the formation of compounds like 2-hydroxymuconic semialdehyde (a derivative of muconaldehyde). nih.govasm.org

These ring-fission products are then further metabolized through various enzymatic steps into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water.

Enzymatic Activation Strategies in Anaerobic Conditions

The anaerobic degradation of aromatic compounds like benzene is a significant biogeochemical process. Unlike aerobic pathways that utilize oxygenases for initial ring activation, anaerobic microorganisms employ alternative enzymatic strategies to overcome the high resonance energy of the benzene ring. For benzene and its derivatives like this compound, three primary activation mechanisms have been proposed: hydroxylation, carboxylation, and methylation. nih.govnih.govfishersci.sewikipedia.org

Hydroxylation to Phenol: One of the key proposed pathways for anaerobic benzene activation is hydroxylation to form phenol. This has been notably studied in the iron-reducing bacterium Geobacter metallireducens. nih.gov Research has demonstrated that when this bacterium is cultured with benzene in H₂¹⁸O-labeled water, ¹⁸O-labeled phenol is produced, indicating that the hydroxyl group is derived from water. nih.gov This finding is consistent with the absence of monooxygenase genes in the organism, which would be necessary for oxygen-based activation. nih.gov Further evidence comes from genetic studies where the deletion of genes essential for phenol metabolism in G. metallireducens resulted in the inability of the mutants to grow on benzene. nih.gov While phenol has been detected in other anaerobic benzene-degrading enrichment cultures, its origin has sometimes been debated as potentially arising from abiotic reactions. nih.govnih.gov

Carboxylation to Benzoate (B1203000): Direct carboxylation of the benzene ring to form benzoate is another hypothesized activation strategy. nih.govnih.govwikipedia.org Evidence for this pathway was found in an iron-reducing culture where the use of ¹³C₆-labeled benzene led to the detection of benzoate as the main intermediate. nih.gov Confirmation was achieved by growing the culture in a ¹³C-bicarbonate-buffered medium with unlabeled benzene, which resulted in the formation of labeled ¹³C-benzoate. nih.gov Similarly, a nitrate-reducing enrichment culture showed transcription of genes similar to those for a putative benzene-carboxylating enzyme when exposed to benzene. wikipedia.org The resulting benzoate is then typically activated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. wikipedia.orglabsolu.ca

Methylation to Toluene: A third proposed mechanism is the methylation of benzene to form toluene. fishersci.senih.gov This pathway has been investigated in the bacterium Geotalea daltonii, which can use benzene as its sole electron donor. fishersci.sefishersci.se The detection of toluene in benzene-degrading cultures of G. daltonii suggests that toluene is an intermediate in this process. fishersci.se This strategy allows the organism to converge the degradation pathways of benzene and toluene. fishersci.se The subsequent activation of toluene often proceeds via the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.gov

Atmospheric Oxidation Products and Reaction Pathways

This compound, an intermediate in the atmospheric oxidation of benzene, undergoes several transformation pathways in the atmosphere, primarily driven by reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and photolysis. nih.govnih.gov

Reaction with Nitrate Radicals (NO₃): During nighttime or in environments with high nitrogen dioxide (NO₂) concentrations, the reaction with nitrate radicals becomes a significant degradation pathway for this compound. nih.govnih.gov The rate coefficient for the reaction between this compound/oxepin (B1234782) and NO₃ radicals has been determined to be (9.2 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govnih.gov This reaction leads to the formation of (Z,Z)-hexa-2,4-dienedial and unidentified organic nitrates. nih.govnih.gov

Photolysis and Other Pathways: Photolysis, the decomposition of a chemical compound by light, is another important atmospheric sink for this compound. nih.govnih.gov The thermal decomposition and photolysis (both visible and UV) of this compound/oxepin have been observed to produce phenol as a major product. nih.govnih.gov Additionally, the photochemical reaction of benzene with ozone can also produce this compound, along with phenol and butadienylketene. nih.gov Under certain conditions, the oxidation of benzene can lead to the formation of highly oxygenated organic molecules (HOMs), including nitrophenols, nitrocatechols, and dinitrocatechols, particularly in the presence of NOx.

The table below presents the atmospheric reaction products of this compound and related compounds.

| Reactant | Oxidant | Major Products |

| This compound/oxepin | OH radical | (E,Z)-hexa-2,4-dienedial, (E,E)-hexa-2,4-dienedial nih.govnih.gov |

| This compound/oxepin | NO₃ radical | (Z,Z)-hexa-2,4-dienedial, Organic nitrates nih.govnih.gov |

| This compound/oxepin | Photolysis/Thermal | Phenol nih.govnih.gov |

| Benzene | Ozone (photochemical) | Phenol, this compound, Butadienylketene nih.gov |

| Benzene | OH radical / NOx | Nitrophenol, Nitrocatechol, Dinitrocatechol |

Q & A

Q. How is benzene oxide identified as a primary metabolite in hepatic metabolism studies?

this compound (BO) is identified using in vitro liver microsomal assays combined with analytical techniques:

- Liver microsomes (from mice, rats, or humans) are incubated with benzene, NADPH/NADH, and phosphate buffer.

- Gas chromatography-mass spectrometry (GC-MS) confirms BO via retention time and spectral matching with synthetic standards.

- Radiolabeled benzene ([14C]) tracks metabolite formation, with BO accounting for ~7% of total metabolites in mouse microsomes .

- Control experiments with heat-inactivated microsomes confirm enzymatic origin .

Q. What are the primary metabolic pathways of this compound in the liver?

BO undergoes four competing reactions:

Non-enzymatic rearrangement to phenol (major pathway).

Epoxide hydrolase (EH) -mediated conversion to benzene dihydrodiol, which is oxidized to catechol.

Glutathione S-transferase (GST) -catalyzed conjugation, forming S-phenylmercapturic acid (minor pathway).

Spontaneous ring-opening to trans-trans-muconaldehyde (MCA), a myelotoxic α,β-unsaturated aldehyde .

Q. What experimental methods confirm this compound's stability in biological systems?

- Half-life assays in aqueous buffer (pH 7) show BO stability (~34 minutes at 25°C), enabling translocation to bone marrow .

- GSH reactivity tests demonstrate slow enzymatic conjugation (kcat ~450 fmol/s for GSTT1), supporting its persistence in circulation .

- Protein adduct studies detect S-phenylcysteine adducts in hemoglobin, confirming BO’s reactivity in vivo despite low abundance .

Advanced Research Questions

Q. How do contradictory data on this compound's role in bone marrow toxicity inform experimental design?

While BO is stable enough to reach bone marrow, its direct contribution to adducts is minimal (<2% of total protein adducts):

- Radiolabeled benzene exposure in mice identifies 1,4-benzoquinone (1,4-BQ) as the dominant adduct source in histones .

- Hypothesis testing : Co-administer BO-specific inhibitors (e.g., EH blockers) and measure residual adducts to isolate its contribution .

- Species-dependent variability : Rat studies show higher BO-derived adducts than mice, necessitating cross-species comparisons .

Q. What methodological challenges arise when quantifying this compound metabolites in bone marrow?

Key challenges include:

- Low metabolite concentrations : Use accelerator mass spectrometry (AMS) or LC-MS/MS with isotopic labeling for sensitivity .

- Matrix interference : Bone marrow extraction requires protease inhibitors to preserve adducts and avoid artifact formation .

- Temporal resolution : BO’s short half-life (~5–6 min in blood) demands rapid sampling post-exposure .

Q. How can enzyme kinetics clarify the detoxification efficiency of glutathione S-transferases (GSTs) toward this compound?

- Isozyme-specific assays : GSTT1 (Km = 420 µM) and GSTP1 (Km = 3600 µM) show divergent catalytic efficiencies, with GSTT1 being critical at physiological BO concentrations (<100 nM) .

- Rapid quench flow systems measure SPG formation in <10-second incubations to account for BO degradation .

- Genetic polymorphism studies : Populations with GSTT1 null genotypes exhibit higher benzene sensitivity, validating kinetic models .

Q. What experimental approaches assess oxidative damage from this compound metabolites?

- In vitro bone marrow models : Incubate hematopoietic cells with BO metabolites (e.g., MCA, 1,4-BQ) and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .

- Biomarker quantification : Detect 8-hydroxy-2’-deoxyguanosine (8-OHdG) in DNA or lipid peroxidation products (MDA) via ELISA .

- Enzyme inhibition : Pretreat cells with antioxidants (e.g., N-acetylcysteine) to differentiate ROS-mediated vs. direct alkylation effects .

Data Contradiction Analysis

Q. How can researchers reconcile this compound's stability with its limited direct hematotoxicity?

- Mechanistic studies : BO’s myelotoxicity may require secondary metabolites (e.g., MCA or 1,4-BQ). Co-administration of phenol and hydroquinone in rats replicates benzene toxicity, bypassing BO .

- Compartmental modeling : Simulate BO pharmacokinetics to compare hepatic vs. bone marrow metabolite concentrations .

- Adduct persistence : BO-derived adducts may degrade faster than 1,4-BQ adducts, leading to underestimation in post-mortem analyses .

Methodological Recommendations

- In vitro systems : Use primary human hepatocytes for metabolic profiling and 3D bone marrow models for toxicity screening .

- Advanced analytics : Combine high-resolution mass spectrometry with stable isotope tracing for pathway resolution .

- Cross-disciplinary validation : Integrate toxicogenomics (e.g., CYP2E1/GST expression) with metabolite flux data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings